A Technical Guide to 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid: A Key Intermediate in Neuropharmacology
A Technical Guide to 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid: A Key Intermediate in Neuropharmacology
Abstract: This document provides a comprehensive technical overview of 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid, a critical building block in the synthesis of advanced pharmaceutical agents. This guide details its chemical identity, a field-proven multi-step synthesis, its pivotal role in the development of potent dopamine and serotonin receptor antagonists, and essential safety protocols. Designed for researchers and professionals in drug development, this whitepaper consolidates key data to support the strategic application of this compound in medicinal chemistry and neuropharmacology.
Compound Identification and Physicochemical Properties
5-Bromo-2-methoxy-6-(methylamino)nicotinic acid is a polysubstituted pyridine derivative. The strategic placement of its functional groups—a bromine atom, a methoxy group, a methylamino group, and a carboxylic acid—makes it a highly versatile intermediate for creating complex molecular architectures. While a specific CAS Number for this exact structure is not publicly indexed, it is well-characterized in scientific literature as a key synthetic precursor.[1][2]
| Property | Value | Source |
| IUPAC Name | 5-Bromo-2-methoxy-6-(methylamino)pyridine-3-carboxylic acid | N/A |
| Molecular Formula | C₈H₉BrN₂O₃ | Calculated |
| Molecular Weight | 261.07 g/mol | Calculated |
| Canonical SMILES | CNC1=NC(=C(C=C1Br)C(=O)O)OC | N/A |
| Appearance | Crystalline solid (typical for related compounds) | Inferred |
| Solubility | Soluble in organic solvents like DMF, DMSO; limited solubility in water | Inferred |
Strategic Synthesis and Manufacturing Insights
The synthesis of 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid is a multi-step process that requires careful control of regioselectivity to achieve the desired substitution pattern on the pyridine ring. The most efficient documented route leverages nucleophilic aromatic substitution (SNAr) reactions on a di-substituted pyridine core.[1][2]
The causality behind this synthetic approach is rooted in the differential reactivity of the C2 and C6 positions of the pyridine ring, which are activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and other substituents. The choice of starting material and the sequence of reactions are critical for maximizing the yield of the target molecule.
Detailed Experimental Protocol:
An effective synthesis was developed starting from methyl 2,6-dichloropyridine-3-carboxylate.[2] This protocol involves a sequence of regioselective substitutions, oxidation, bromination, and hydrolysis.
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Initial Thiolation (Regioselective Substitution at C6): The C6 position of methyl 2,6-dichloropyridine-3-carboxylate is more susceptible to nucleophilic attack. Treatment with a thiol, such as 4-methylbenzenethiolate anion in DMF, achieves a highly regioselective substitution (>97%) at this position. This step is crucial as it sets up the subsequent functional group interconversions.
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Methoxylation (Substitution at C2): The remaining chlorine atom at the C2 position is then displaced by a methoxide anion. This reaction introduces the required methoxy group.
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Oxidation and Nucleophilic Substitution: The thioether at C6 is oxidized to a sulfoxide. This transforms it into an excellent leaving group, facilitating the subsequent nucleophilic substitution by methylamine to install the methylamino group at the C6 position.
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Bromination: The pyridine ring is then brominated. N-bromosuccinimide (NBS) is an effective reagent for this electrophilic aromatic substitution, selectively installing a bromine atom at the C5 position.[2]
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Alkaline Hydrolysis: The final step is the saponification of the methyl ester to the carboxylic acid using a strong base, such as sodium hydroxide, followed by acidic workup to yield the final product, 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid.[2]
This strategic sequence ensures high overall yield and purity of the final compound.[2]
Caption: Multi-step synthesis of the target nicotinic acid derivative.
Applications in Drug Discovery and Medicinal Chemistry
The primary significance of 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid lies in its role as the carboxylic acid moiety for a new class of potent therapeutic agents.[1] Specifically, it is a key precursor for the synthesis of compounds that exhibit dual antagonism of dopamine (D₂ and D₃) and serotonin (5-HT₃) receptors.[1][2]
Dopamine receptors are deeply involved in the pathophysiology of numerous neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[3] Serotonin 5-HT₃ receptor antagonists are powerful antiemetic drugs, widely used to combat nausea and vomiting, particularly those induced by chemotherapy.[2]
The development of a single molecule that can modulate both of these receptor systems offers the potential for a broad-spectrum antiemetic agent with an improved therapeutic profile.[2] 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid provides the core scaffold, which is then coupled (typically via amide bond formation) with other complex amine fragments to produce the final active pharmaceutical ingredient (API).
Caption: Role as a key intermediate in the synthesis of receptor antagonists.
Safety, Handling, and Storage
As a laboratory chemical, 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid and its precursors require careful handling in a controlled environment. While a specific Safety Data Sheet (SDS) is not available, data from related brominated nicotinic acids suggest the following precautions.
Hazard Identification (Inferred from related compounds):
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Skin Irritation: May cause skin irritation.
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Eye Irritation: May cause serious eye irritation.
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Respiratory Irritation: May cause respiratory irritation if inhaled as dust.
| GHS Pictogram | Hazard Class |
| Warning |
Recommended Handling Procedures:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Bromo-2-methoxy-6-(methylamino)nicotinic acid is a high-value, multi-functional building block essential for the synthesis of next-generation neuropharmacological agents. Its well-defined synthetic pathway allows for the reliable production of a scaffold with precisely positioned functional groups, enabling the development of potent dual-action receptor antagonists. This guide underscores its critical importance for researchers and drug development professionals aiming to create novel therapeutics for complex neurological and gastrointestinal disorders.
References
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Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. [Link]
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Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847–1853. [Link]
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PubChem. (n.d.). 5-Bromo-6-(2-methoxy-ethoxy)-nicotinic acid. Retrieved January 31, 2026, from [Link]
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Semantic Scholar. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Retrieved January 31, 2026, from [Link]
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Haadsma-Svensson, S. R., et al. (2001). Dopamine D(3) receptor antagonists. 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans. Journal of Medicinal Chemistry, 44(25), 4471-4482. [Link]
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PubChemLite. (n.d.). 5-bromo-2-(cyclopropylmethoxy)nicotinic acid (C10H10BrNO3). Retrieved January 31, 2026, from [Link]
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PubMed. (n.d.). Synthesis of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues and their binding affinities for dopamine D2, D3, and D4 receptors. Retrieved January 31, 2026, from [Link]
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Hirokawa, Y., & Kato, S. (2002). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Chemical & Pharmaceutical Bulletin, 50(2), 263-266. [Link]
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National Center for Biotechnology Information. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
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ACS Publications. (2019). Discovery of Novel, Potent, Brain-Permeable, and Orally Efficacious Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry. [Link]
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